molecular formula C8H8Br2 B12982637 2,4-Dibromo-1-ethylbenzene

2,4-Dibromo-1-ethylbenzene

Cat. No.: B12982637
M. Wt: 263.96 g/mol
InChI Key: KSHOAMYVHOIVHU-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-ethyl-benzene is an organic compound belonging to the class of brominated aromatic hydrocarbons It consists of a benzene ring substituted with two bromine atoms at the 2nd and 4th positions and an ethyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-1-ethyl-benzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 2,4-dibromo-1-ethyl-benzene may involve a multi-step process. This could include the initial synthesis of 1-ethyl-benzene followed by bromination using bromine or other brominating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-ethyl-benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding ethyl-benzene derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include ethyl-benzene or partially reduced intermediates.

Scientific Research Applications

2,4-Dibromo-1-ethyl-benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving brominated compounds and their biological effects.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-1-ethyl-benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ethyl group can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-1-ethyl-benzene: Similar structure but with chlorine atoms instead of bromine.

    2,4-Difluoro-1-ethyl-benzene: Contains fluorine atoms instead of bromine.

    2,4-Diiodo-1-ethyl-benzene: Contains iodine atoms instead of bromine.

Uniqueness

2,4-Dibromo-1-ethyl-benzene is unique due to the specific reactivity of bromine atoms compared to other halogens. Bromine atoms are more reactive than chlorine but less reactive than iodine, making this compound suitable for specific chemical transformations.

Properties

Molecular Formula

C8H8Br2

Molecular Weight

263.96 g/mol

IUPAC Name

2,4-dibromo-1-ethylbenzene

InChI

InChI=1S/C8H8Br2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3

InChI Key

KSHOAMYVHOIVHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

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